4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Suzuki-Miyaura coupling Oxidative addition kinetics Heteroaryl halide reactivity

4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1176413-45-8) is a heterobicyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with bromine atoms at the 4- and 6-positions and a carboxylic acid at the 2-position. With a molecular formula C₈H₄Br₂N₂O₂ and molecular weight 319.94 g/mol, it belongs to a scaffold class extensively validated in kinase inhibitor discovery programs, including CDK, RET, PI3K, and Trk inhibitor patents.

Molecular Formula C8H4Br2N2O2
Molecular Weight 319.94 g/mol
Cat. No. B12338389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Molecular FormulaC8H4Br2N2O2
Molecular Weight319.94 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=CN2N=C1C(=O)O)Br)Br
InChIInChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14)
InChIKeyVXFVAYDVHUDBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid | CAS 1176413-45-8 Technical Baseline for Procurement & Selection


4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1176413-45-8) is a heterobicyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with bromine atoms at the 4- and 6-positions and a carboxylic acid at the 2-position . With a molecular formula C₈H₄Br₂N₂O₂ and molecular weight 319.94 g/mol, it belongs to a scaffold class extensively validated in kinase inhibitor discovery programs, including CDK, RET, PI3K, and Trk inhibitor patents [1][2]. The compound is commercially supplied at ≥97% purity by multiple vendors and is utilized primarily as a synthetic intermediate for parallel library synthesis via sequential cross-coupling chemistry .

Why 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Cannot Be Replaced by Mono-Bromo, Dichloro, or Regioisomeric Analogs


Generic substitution within the pyrazolo[1,5-a]pyridine-2-carboxylic acid family is structurally inadmissible because the 4,6-dibromo pattern delivers two chemically differentiated C–Br bonds positioned on distinct rings of the fused system—the pyrazole ring (position 4) and the pyridine ring (position 6)—enabling sequential, chemoselective cross-coupling that is impossible with mono-bromo analogs (e.g., 5-bromo, CAS 1363381-10-5) and is kinetically disadvantaged with the 4,6-dichloro analog (CAS 1176413-48-1), where C–Cl bonds exhibit significantly slower oxidative addition with Pd(0) [1][2]. The regioisomeric 3,7-dibromo derivative (CAS 2219375-89-8) presents an altered electronic landscape with both bromine atoms on the pyrazole ring, fundamentally changing the reactivity sequence [3]. Additionally, the 2-carboxylic acid group provides an orthogonal derivatization handle (amide coupling, esterification) that the non-carboxylated 4,6-dibromopyrazolo[1,5-a]pyridine (CAS 1473426-21-9) lacks entirely .

Quantitative Differentiation Evidence for 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Against Closest Analogs


Cross-Coupling Reactivity: C–Br vs C–Cl Oxidative Addition Rate Advantage in Pd(0)-Catalyzed Reactions

The 4,6-dibromo substitution provides fundamentally faster Pd(0) oxidative addition kinetics compared to the 4,6-dichloro analog (CAS 1176413-48-1). The generally accepted reactivity order for aryl halides in Suzuki-Miyaura coupling is I > OTf > Br >> Cl [1]. This order is driven by the lower C–Br bond dissociation energy (~276 kJ/mol) relative to C–Cl (~328 kJ/mol), a difference of approximately 52 kJ/mol [2]. For heteroaryl systems, activated chlorides can sometimes compete with unactivated bromides, but for the pyrazolo[1,5-a]pyridine scaffold, the 4- and 6-positions are not symmetrically activated; the 6-position (pyridine ring, para to the bridgehead nitrogen) is expected to be more electrophilic than the 4-position (pyrazole ring), enabling sequential coupling under controlled conditions [1].

Suzuki-Miyaura coupling Oxidative addition kinetics Heteroaryl halide reactivity

Dual Diversification Capability: Two C–Br Handles vs Single Halogen in Mono-Bromo Analogs

The target compound possesses two synthetically addressable C–Br bonds, whereas all mono-bromo pyrazolo[1,5-a]pyridine-2-carboxylic acid positional isomers (e.g., 5-bromo, CAS 1363381-10-5; 6-bromo, CAS 876379-74-7; 7-bromo, CAS 1363383-09-8) offer only a single halogen handle . For a library synthesis requiring installation of two diverse aryl/heteroaryl groups, the mono-bromo analog necessitates an additional halogenation step or alternative functionalization strategy, increasing step count by at least one synthetic transformation [1]. The 4,6-substitution pattern places the bromine atoms on electronically distinct rings (pyrazole C4; pyridine C6), providing inherent chemoselectivity potential that the 4,5-dibromo isomer (both bromines on the pyrazole ring, CAS 2306263-94-3) does not offer in the same way .

Parallel library synthesis Diversity-oriented synthesis Sequential cross-coupling

Molecular Weight Differentiation and Its Impact on Physicochemical Property Profiles

The introduction of two bromine atoms increases the molecular weight from 162.15 g/mol (non-halogenated parent, CAS 63237-88-7) to 319.94 g/mol for the target compound—a net increase of 157.79 g/mol . This mass increment is substantially larger than the 68.88 g/mol increase for the 4,6-dichloro analog (MW 231.03) . Bromine substitution also contributes more significantly to lipophilicity (Hansch π ≈ 0.86 per Br vs π ≈ 0.71 per Cl) and molar refractivity, affecting membrane permeability, solubility, and chromatographic retention [1]. The predicted pKa of the parent 2-carboxylic acid is −3.82 ± 0.41, and the electron-withdrawing effect of two bromine substituents is expected to further acidify this proton, potentially enhancing aqueous solubility of the conjugate base under physiological pH conditions .

Physicochemical properties Lipophilicity Solubility prediction

Regioisomeric Differentiation: 4,6-Dibromo vs 3,7-Dibromo Substitution Pattern and Its Synthetic Consequences

The 4,6-dibromo isomer (target compound, CAS 1176413-45-8) places one bromine on the pyrazole ring (C4, adjacent to the bridgehead nitrogen N₅) and one on the pyridine ring (C6, para to the bridgehead). In contrast, the 3,7-dibromo isomer (CAS 2219375-89-8) positions both bromine atoms on the pyrazole ring, with the 3-bromine adjacent to the carboxylic acid [1]. This difference has significant electronic consequences: in the target compound, the C6–Br (pyridine ring) is activated by the electron-withdrawing bridgehead nitrogen, while C4–Br is deactivated by the electron-rich pyrazole ring, creating a predictable reactivity gradient for sequential coupling [2]. In the 3,7-isomer, the proximity of the 3-Br to the 2-COOH group introduces steric and electronic effects that may retard coupling at that position, altering the achievable selectivity sequence [2].

Regioselectivity Pyrazolo[1,5-a]pyridine electronics Cross-coupling site selectivity

Commercial Availability: Purity Grade Differentiation and ISO-Certified Supply Chain

The target compound is commercially available from multiple suppliers at specified purity grades: 97% (Chemenu, Cat. CM151856), 98% (Leyan, Cat. 2220762), and NLT 98% with ISO certification (MolCore) . In comparison, the regioisomeric 3,7-dibromo analog (CAS 2219375-89-8) and the 4,6-dichloro analog (CAS 1176413-48-1) have narrower supplier bases with limited or unspecified purity documentation . The availability of the target compound in ≥97% purity from independent suppliers enables competitive quotation and batch-to-batch consistency verification, which is critical for reproducibility in multi-step synthetic sequences. The SMILES string O=C(O)C1=NN2C=C(Br)C=C(Br)C2=C1, confirmed by the Leyan datasheet, unambiguously defines the 4,6-substitution pattern .

Commercial sourcing Purity specification Quality assurance

Optimal Procurement Scenarios for 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Medicinal Chemistry and Chemical Biology


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction via Sequential Cross-Coupling

The 4,6-dibromo-2-carboxylic acid scaffold is optimally deployed as a central building block for generating 2D-arrayed compound libraries. The differentiated C–Br bonds (C6 on the electron-poor pyridine ring, C4 on the electron-rich pyrazole ring) enable a first Suzuki coupling at the more electrophilic C6 position, followed by a second, orthogonal coupling at C4 [1]. The 2-COOH group can be independently derivatized (amide, ester, hydrazide) before, after, or between coupling steps, yielding three-point diversification from a single starting material—a capability that mono-bromo analogs and the non-carboxylated 4,6-dibromopyrazolo[1,5-a]pyridine cannot provide [2].

Kinase Inhibitor Lead Optimization Leveraging the Pyrazolo[1,5-a]pyridine Pharmacophore

The pyrazolo[1,5-a]pyridine core is a validated kinase inhibitor scaffold with demonstrated activity against CDK, RET, PI3K, Trk, and MARK kinases [2][3]. The 4,6-dibromo-2-carboxylic acid provides a functionalized entry point for SAR exploration: the 2-carboxylic acid can form key hydrogen-bond interactions with kinase hinge regions (as carboxylic acid or derived primary amide), while the bromine positions allow systematic exploration of hydrophobic pocket occupancy via cross-coupling with diverse aryl/heteroaryl boronic acids [2]. The higher C–Br reactivity compared to C–Cl (ΔBDE ≈ 52 kJ/mol) enables library synthesis under mild conditions compatible with acid-sensitive kinase warheads [1].

PROTAC and Bifunctional Molecule Synthesis with Orthogonal Conjugation Handles

For targeted protein degradation (PROTAC) and bifunctional molecule assembly, the compound offers a strategic advantage: the 2-COOH group serves as an EDC/HATU-mediated conjugation point for linker attachment (e.g., PEG-diamine, alkyl-amine), while the two C–Br bonds provide sequential cross-coupling sites for installing the target-protein ligand and the E3 ligase ligand on the same scaffold . This orthogonal reactivity profile is absent in mono-bromo analogs (only one ligand attachment point) and the non-carboxylated dibromo derivative (no linker conjugation handle), making the target compound a compelling single-intermediate platform for PROTAC SAR studies .

Quote Request

Request a Quote for 4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.